molecular formula C23H18N2O4 B13945190 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione CAS No. 58978-11-3

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B13945190
CAS No.: 58978-11-3
M. Wt: 386.4 g/mol
InChI Key: HYBCCAMTKDXYQQ-UHFFFAOYSA-N
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Description

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their versatile applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride. The reaction proceeds through the formation of maleic acid monoamides, which then undergo cyclization to form the desired maleimide structure . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts cellular processes essential for the survival of cancer cells or pathogens .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethylphenyl group.

    N-Phenylmaleimide: Lacks the ethylphenyl substituent but shares the maleimide core structure.

Uniqueness

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

58978-11-3

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethylphenyl]methyl]phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C23H18N2O4/c1-2-17-14-16(5-8-19(17)25-22(28)11-12-23(25)29)13-15-3-6-18(7-4-15)24-20(26)9-10-21(24)27/h3-12,14H,2,13H2,1H3

InChI Key

HYBCCAMTKDXYQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O

Origin of Product

United States

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